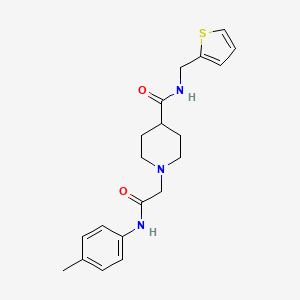![molecular formula C14H18N2O3 B2958616 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate CAS No. 380604-83-1](/img/structure/B2958616.png)
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate is a synthetic organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a hydroxymethyl group and a butyl acetate moiety, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the hydroxymethyl group: The benzimidazole core can be further functionalized by reacting with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
Attachment of the butyl acetate moiety: The final step involves esterification of the hydroxymethyl group with butyl acetate using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(2-(Carboxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate.
Reduction: Formation of 4-(2-(Hydroxymethyl)-1,2-dihydro-1H-benzo[d]imidazol-1-yl)butyl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s benzimidazole core is known for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It may be explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxymethyl and butyl acetate groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure, known for its broad range of biological activities.
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butanol: A similar compound lacking the acetate group, which may have different solubility and reactivity.
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl chloride: A derivative with a chloride group instead of the acetate, potentially exhibiting different chemical reactivity.
Uniqueness
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties
特性
IUPAC Name |
4-[2-(hydroxymethyl)benzimidazol-1-yl]butyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(18)19-9-5-4-8-16-13-7-3-2-6-12(13)15-14(16)10-17/h2-3,6-7,17H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJZUGTSQCJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958538.png)
![N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide](/img/structure/B2958539.png)
![5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile](/img/structure/B2958541.png)



![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)

![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)
![3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2958553.png)
